2-Acetyl-6-phenylpyridine

概述

描述

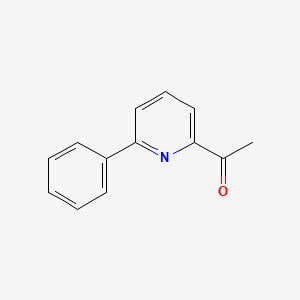

2-Acetyl-6-phenylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of an acetyl group at the second position and a phenyl group at the sixth position of the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-phenylpyridine typically involves the reaction of 2-acetylpyridine with phenyl lithium. The reaction proceeds through the formation of a lithium intermediate, which subsequently undergoes cyclization to form the desired product. The reaction conditions often include the use of anhydrous solvents and low temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of stringent quality control measures ensures the consistency and reliability of the final product.

化学反应分析

Oxidation Reactions

The acetyl group undergoes oxidation to form pyridine N-oxides or carboxylic acids under specific conditions:

-

Pyridine N-oxide formation : Reaction with hydrogen peroxide (H~2~O~2~) or peracids (e.g., mCPBA) oxidizes the pyridine nitrogen. For example, treatment with H~2~O~2~ in acetic acid yields 2-acetyl-6-phenylpyridine N-oxide .

-

Acetyl group oxidation : Strong oxidants like KMnO~4~ or CrO~3~ convert the acetyl moiety to a carboxylic acid, producing 6-phenylpyridine-2-carboxylic acid .

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| H~2~O~2~ (30%), AcOH, 80°C | This compound N-oxide | 75–85 | |

| KMnO~4~, H~2~O, 100°C | 6-Phenylpyridine-2-carboxylic acid | 60–70 |

Reduction Reactions

The acetyl group is reduced to an alcohol or alkane:

-

Borohydride reduction : Sodium borohydride (NaBH~4~) selectively reduces the acetyl group to a secondary alcohol (2-(1-hydroxyethyl)-6-phenylpyridine) without affecting the aromatic rings .

-

Catalytic hydrogenation : Pd/C or Raney Ni with H~2~ reduces the acetyl group to an ethyl group (2-ethyl-6-phenylpyridine) .

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| NaBH~4~, EtOH, 25°C | 2-(1-Hydroxyethyl)-6-phenylpyridine | 80–90 | |

| H~2~ (1 atm), Pd/C, EtOH | 2-Ethyl-6-phenylpyridine | 70–80 |

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs on the phenyl or pyridine ring:

-

Nitration : HNO~3~/H~2~SO~4~ introduces nitro groups predominantly at the para position of the phenyl ring due to steric hindrance from the acetyl group .

-

Halogenation : Br~2~/FeBr~3~ brominates the pyridine ring at position 4 or 5, guided by the electron-withdrawing acetyl group .

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| HNO~3~/H~2~SO~4~, 0°C | 2-Acetyl-6-(4-nitrophenyl)pyridine | 50–60 | |

| Br~2~, FeBr~3~, CH~2~Cl~2~ | 4-Bromo-2-acetyl-6-phenylpyridine | 65–75 |

Coordination Chemistry

The pyridine nitrogen and acetyl oxygen act as ligands for transition metals:

-

Pd(II) complexes : Reacts with Pd(OAc)~2~ to form cyclometallated complexes, enabling catalytic C–H activation .

-

Ru(II) complexes : Forms luminescent complexes with [Ru(bpy)~3~]^2+^ derivatives, relevant in OLED applications .

Cyclization and Heterocycle Formation

The acetyl group participates in cyclization reactions:

-

Thieno[2,3-b]pyridines : Reaction with cyanothioacetamide and KOH in DMF yields thieno-fused pyridines via intramolecular cyclization .

-

Pyrido[2,3-d]pyrimidines : Condensation with amidines forms tricyclic derivatives under acidic conditions .

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Cyanothioacetamide, KOH, DMF | 5-Benzoyl-3-cyano-6-phenylthieno[2,3-b]pyridine | 85–90 | |

| Acetamidine, HCl, EtOH | 4-Methyl-2-phenylpyrido[2,3-d]pyrimidine | 70–80 |

Cross-Coupling Reactions

The pyridine ring participates in Pd-catalyzed couplings:

-

Suzuki coupling : Brominated derivatives undergo coupling with aryl boronic acids to form biaryl products .

-

Sonogashira coupling : Reaction with alkynes introduces ethynyl groups, useful in conjugated materials .

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

2-Acetyl-6-phenylpyridine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, enabling the formation of diverse derivatives that can be utilized in further synthetic pathways. For instance, it can participate in C–H activation processes, which are vital for constructing new carbon-carbon (C–C) bonds and carbon-heteroatom bonds in organic synthesis.

Coordination Chemistry

The compound exhibits strong coordination abilities with transition metals such as copper(II), palladium(II), and ruthenium(II). This property is particularly valuable in the development of catalysts for various chemical reactions. The coordination complexes formed can enhance the efficiency of reactions involving alkenes and alkynes, making this compound an important ligand in coordination chemistry .

Biological Applications

Pharmacological Potential

Research indicates that derivatives of this compound exhibit notable biological activities. For example, certain related compounds have demonstrated efficacy as cholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. These compounds interact with enzymes involved in neurotransmission, potentially leading to therapeutic advancements .

Antiviral Activity

Recent studies have also explored the antiviral properties of compounds related to this compound. Some derivatives have shown selective activity against viruses like Dengue and Zika, indicating potential for developing antiviral therapies . The structure-activity relationship (SAR) studies provide insights into how modifications to the pyridine ring can enhance antiviral efficacy.

Industrial Uses

Dyes and Pigments Production

In the industrial sector, this compound is utilized in the manufacture of dyes and pigments. Its chemical properties allow it to be incorporated into various formulations that require specific color characteristics or stability under different environmental conditions. The compound's derivatives are also explored for their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for complex organic molecules; C–H activation; coordination chemistry with metals. |

| Biological Research | Cholinesterase inhibitors for Alzheimer's treatment; antiviral activity against Dengue and Zika. |

| Industrial Use | Production of dyes and pigments; potential use in OLED technology. |

Case Studies

- Synthesis of Cholinesterase Inhibitors : A study synthesized a series of pyridine derivatives based on this compound and evaluated their inhibitory effects on acetylcholinesterase (AChE). The findings revealed several compounds with submicromolar IC50 values, indicating strong potential for Alzheimer's therapy .

- Antiviral Screening : Another investigation focused on the antiviral activity of modified pyridine compounds against Flavivirus infections. The study highlighted specific structural features that enhanced efficacy against Dengue virus while maintaining low toxicity profiles .

- Coordination Complexes : Research into metal complexes formed with this compound demonstrated enhanced catalytic activity in reactions involving carbonyl compounds. These findings suggest practical applications in synthetic organic chemistry where metal catalysis is essential .

作用机制

The mechanism of action of 2-Acetyl-6-phenylpyridine involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenyl group contributes to the compound’s hydrophobicity, affecting its solubility and distribution within biological systems .

相似化合物的比较

2-Phenylpyridine: Similar structure but lacks the acetyl group.

2-Acetylpyridine: Lacks the phenyl group at the sixth position.

6-Phenylpyridine: Lacks the acetyl group at the second position.

Uniqueness: 2-Acetyl-6-phenylpyridine is unique due to the presence of both the acetyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

生物活性

2-Acetyl-6-phenylpyridine (C₁₃H₁₁NO) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring with an acetyl group at the 2-position and a phenyl group at the 6-position. The molecular weight of the compound is approximately 197.23 g/mol, and it typically appears as a viscous, colorless liquid. Its unique structure contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical metabolic pathways. Preliminary studies suggest that this compound may exhibit:

- Antiviral Activity : Similar compounds have shown inhibitory effects on viral replication, particularly against flaviviruses such as dengue virus (DENV) and Zika virus (ZIKV). The mechanism involves interference with the viral life cycle, potentially through inhibition of RNA replication .

- Anticancer Properties : Research indicates that derivatives of pyridine compounds can influence cell proliferation and apoptosis. The structural motifs present in this compound may enhance its efficacy as a therapeutic agent against certain cancers.

In Vitro Studies

Recent studies have investigated the biological activity of this compound through various in vitro assays. These studies focus on its interaction with biological targets and its potential as an antiviral or anticancer agent.

Case Studies

A notable case study involved the evaluation of this compound's effects on cell lines infected with DENV. The treatment resulted in a marked decrease in viral titers, supporting its potential as an antiviral agent. Additionally, structural analogs showed varying degrees of activity, highlighting the importance of specific functional groups in determining biological efficacy .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Acetylation Reactions : Utilizing acetic anhydride or acetyl chloride to introduce the acetyl group at the 2-position.

- Functionalization : Modifications can be made to enhance biological activity or alter pharmacokinetic properties.

These synthetic routes allow for the development of derivatives that may exhibit improved biological profiles or targeted actions against specific diseases .

属性

IUPAC Name |

1-(6-phenylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10(15)12-8-5-9-13(14-12)11-6-3-2-4-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUBPWYPGLMZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573345 | |

| Record name | 1-(6-Phenylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59576-29-3 | |

| Record name | 1-(6-Phenyl-2-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59576-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Phenylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。